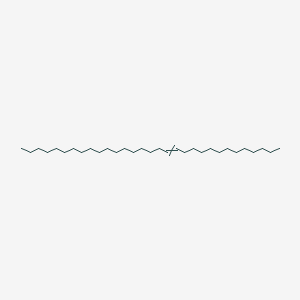
Hentriacont-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hentriacont-13-ene is a long-chain hydrocarbon with the molecular formula C31H62. It is an alkene, characterized by the presence of a double bond at the 13th carbon position. This compound is part of the larger family of hentriacontenes, which are known for their significant roles in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hentriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkenes. One common method is the catalytic hydrogenation of hentriacont-13-yne, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often employs the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into long-chain hydrocarbons using metal catalysts such as iron or cobalt. This method is advantageous due to its scalability and efficiency in producing high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hentriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The double bond can be reduced to form hentriacontane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Hentriacontanol, hentriacontanal, hentriacontanoic acid.
Reduction: Hentriacontane.
Substitution: Hentriacontyl chloride, hentriacontyl bromide.
Applications De Recherche Scientifique
Hentriacont-13-ene has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: It serves as a reference compound in the analysis of natural waxes and lipids found in plants and insects.
Medicine: Research into its potential as a bioactive compound with antimicrobial properties is ongoing.
Mécanisme D'action
The mechanism of action of hentriacont-13-ene in biological systems is not fully understood. it is believed to interact with cell membranes due to its hydrophobic nature, potentially disrupting membrane integrity and function. This interaction may lead to antimicrobial effects by compromising the structural integrity of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Hentriacont-11-ene: Another long-chain alkene with a double bond at the 11th carbon position.
Hentriacontane: The fully saturated analog of hentriacont-13-ene, lacking any double bonds.
Dotriacontane: A similar long-chain hydrocarbon with 32 carbon atoms and no double bonds.
Uniqueness: this compound is unique due to the specific position of its double bond, which influences its chemical reactivity and physical properties. This distinct structure allows for targeted applications in synthetic chemistry and industrial processes where specific reactivity is required .
Propriétés
Numéro CAS |
66648-66-6 |
|---|---|
Formule moléculaire |
C31H62 |
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
hentriacont-13-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-31H2,1-2H3 |
Clé InChI |
HXFOKYIHYCRKQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















